2-(3-Methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-5-yl)acetic acid
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Overview
Description
Reagents: The intermediate is then reacted with bromoacetic acid in the presence of a base like potassium carbonate.
Reaction Conditions: The reaction is typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Final Product: This step results in the formation of 2-(3-Methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-5-yl)acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-5-yl)acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolo-pyrimidine core, followed by functionalization to introduce the acetic acid moiety.
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Formation of Thiazolo-Pyrimidine Core
Starting Materials: 2-aminothiazole and ethyl acetoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol, under reflux conditions.
Intermediate: This step yields an intermediate thiazolo-pyrimidine derivative.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-5-yl)acetic acid can undergo various chemical reactions, including:
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically performed in aqueous or organic solvents under controlled temperatures.
Products: Oxidation can lead to the formation of sulfoxides or sulfones, depending on the extent of the reaction.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Products: Reduction can yield thiazolidine derivatives by reducing the carbonyl group.
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Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Reactions are typically carried out in polar solvents like DMF or DMSO at moderate temperatures.
Products: Substitution reactions can introduce various functional groups onto the thiazolo-pyrimidine core.
Properties
IUPAC Name |
2-(3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-5-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3S/c1-4-6-7(15-10-4)9-3-11(8(6)14)2-5(12)13/h3H,2H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSAOVXVXMTLJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC2=C1C(=O)N(C=N2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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